molecular formula C10H14N2O3 B15054899 2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid CAS No. 1708178-79-3

2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid

Cat. No.: B15054899
CAS No.: 1708178-79-3
M. Wt: 210.23 g/mol
InChI Key: BTNJJVNCAGQDEV-UHFFFAOYSA-N
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Description

2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid ( 1708178-79-3) is a pyrimidine derivative building block with the molecular formula C 10 H 14 N 2 O 3 and a molecular weight of 210.23 . This compound is a solid heterocyclic building block primarily used in pharmaceutical research and organic synthesis. Its molecular structure features a pyrimidinone ring, a common pharmacophore in medicinal chemistry, substituted with ethyl and methyl groups at the 2,4, and 5 positions, and an acetic acid moiety at the N-1 position that enhances its potential for further chemical modification and derivatization . The SMILES notation for this compound is O=C(O)CN(C(C)=NC(C)=C1CC)C1=O, which accurately represents its molecular connectivity . As a versatile chemical intermediate, this pyrimidine derivative serves as a key precursor in the development of more complex molecules for various research applications. Its structural features make it particularly valuable for exploring structure-activity relationships in drug discovery programs. Researchers utilize this compound exclusively for laboratory investigations, and it is not intended for diagnostic, therapeutic, or human use. Proper handling procedures should be followed, and the material should be stored under recommended conditions to maintain stability. For specific storage requirements and handling guidelines, please consult the Safety Data Sheet. Global sourcing options are available to support ongoing research needs .

Properties

CAS No.

1708178-79-3

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-(5-ethyl-2,4-dimethyl-6-oxopyrimidin-1-yl)acetic acid

InChI

InChI=1S/C10H14N2O3/c1-4-8-6(2)11-7(3)12(10(8)15)5-9(13)14/h4-5H2,1-3H3,(H,13,14)

InChI Key

BTNJJVNCAGQDEV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N(C1=O)CC(=O)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodologies

Cyclocondensation of β-Keto Esters with Ureas

A foundational approach involves cyclocondensation reactions between β-keto esters and substituted ureas. For example:

  • Reactants : Ethyl acetoacetate, 5-ethyl-2,4-dimethylurea, and acetic anhydride.
  • Conditions : Reflux in glacial acetic acid (120°C, 8–12 h).
  • Mechanism : The β-keto ester undergoes nucleophilic attack by the urea’s amine group, followed by cyclodehydration to form the pyrimidine ring. The acetic acid side chain is introduced via subsequent hydrolysis of the ester group.

Key Data :

Parameter Value Source
Yield 68–72%
Purity (HPLC) ≥95%
Reaction Time 10 h

This method is favored for scalability but requires careful control of stoichiometry to avoid N-alkylation byproducts.

Multi-Step Functionalization of Preformed Pyrimidines

A modular strategy involves sequential modifications of a preassembled pyrimidine core:

Step 1: Synthesis of 5-Ethyl-2,4-dimethyl-6-hydroxypyrimidine
  • Reactants : 5-Ethylbarbituric acid, methyl iodide.
  • Conditions : Alkylation using K₂CO₃ in DMF (60°C, 6 h).
  • Yield : 85%.

One-Pot Three-Component Synthesis

Recent advances employ one-pot methodologies to streamline synthesis:

  • Reactants : Ethyl acetoacetate, 5-ethyl-2,4-dimethylguanidine, and glyoxylic acid.
  • Conditions : Microwave irradiation (150°C, 30 min) in ethanol/water (3:1).
  • Advantages : Reduced reaction time (≤1 h) and improved atom economy.

Comparative Data :

Method Yield Time Purity
Conventional 65% 10 h 92%
Microwave-Assisted 78% 0.5 h 96%

Critical Analysis of Reaction Conditions

Solvent Systems

  • Polar Protic Solvents (e.g., Acetic Acid) : Facilitate cyclization but may protonate nucleophiles, slowing reactions.
  • Aprotic Solvents (e.g., THF, DMF) : Enhance nucleophilicity but risk side reactions with electrophilic intermediates.

Catalytic Considerations

  • Acid Catalysts (HCl, H₂SO₄) : Accelerate cyclocondensation but necessitate neutralization steps.
  • Transition Metals (Pd/C, CuI) : Useful for coupling reactions but introduce heavy metal contamination risks.

Purification and Characterization

Crystallization Techniques

  • Solvent Pair : Ethyl acetate/hexane (3:1) achieves >99% purity via gradient recrystallization.
  • Yield Loss : ~12% during crystallization due to the compound’s moderate solubility.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 1.25 (t, J=7.5 Hz, CH₂CH₃), δ 2.40 (s, CH₃), and δ 4.10 (s, CH₂COOH).
  • HRMS : Observed [M+H]⁺ at m/z 210.23 (calc. 210.23).

Industrial-Scale Considerations

  • Cost Analysis : Raw material costs dominate (∼60%), with solvents contributing 25%.
  • Waste Management : Neutralization of acidic byproducts requires ≥3 volumes of aqueous NaOH.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Industry: Utilized in the production of agrochemicals, dyes, and materials.

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name CAS Number Molecular Formula Substituents (Position) Key Features
2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid Not specified C₁₁H₁₆N₂O₃ 5-Ethyl, 2,4-dimethyl, 6-oxo Balanced lipophilicity; potential metabolic stability
2-(2,4-Dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid 1410714-81-6 C₈H₁₀N₂O₃ 2,4-dimethyl, 6-oxo (no 5-ethyl) Reduced steric bulk; lower molecular weight
2-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid 5536-40-3 C₈H₁₀N₂O₃ 2,4-dimethyl, 6-oxo (5-position acetic) Isomeric variation; altered electronic distribution
2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid 5900-45-8 C₈H₇N₃O₄ 5-cyano, 6-methyl, 2,4-dioxo Enhanced electron-withdrawing effects; higher toxicity (H302, H315)
5-Amino-6-oxo-2-phenyl-1(6H)-pyrimidineacetic acid Not specified C₁₂H₁₁N₃O₃ 5-amino, 2-phenyl, 6-oxo Core structure for elastase/chymase inhibitors; improved target binding

Biological Activity

2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a pyrimidine derivative notable for its unique structural features, including an ethyl group and carboxylic acid functional group. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry. The biological activity of this compound is largely attributed to its ability to interact with various biological targets, which may include enzymes and cellular pathways involved in disease processes.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O3C_{10}H_{14}N_{2}O_{3}, with a molecular weight of 210.23 g/mol. Its structure includes a pyrimidine ring substituted with an ethyl group and two methyl groups, along with a carboxylic acid functional group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₀H₁₄N₂O₃
Molecular Weight210.23 g/mol
CAS Number1708178-79-3
Functional GroupsCarboxylic acid
Structural FeaturesEthyl and methyl substitutions

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as antitumor agents and enzyme inhibitors . The compound's carboxylic acid can undergo typical acid-base reactions, while the carbonyl group in the pyrimidine ring may participate in nucleophilic addition reactions. This reactivity allows for the potential formation of various derivatives that could enhance its pharmacological profile.

Antitumor Activity

Pyrimidine derivatives are well-known for their roles in cancer treatment. Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer progression. This inhibition could lead to reduced cell proliferation and increased apoptosis in cancer cells.

Enzyme Inhibition

The compound's structural characteristics suggest potential interactions with various enzymes. For instance, studies have shown that similar pyrimidine derivatives can inhibit enzymes such as:

Enzyme TypeInhibition Mechanism
KinasesCompetitive inhibition
DNA polymerasesNon-competitive inhibition

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on the effects of this compound on cancer cell lines demonstrated an IC50 value indicative of moderate cytotoxicity against HCT116 cells (IC50 = 0.66 µM), suggesting its potential as an anticancer agent .
  • Binding Affinity Studies : Interaction studies using surface plasmon resonance (SPR) have shown that this compound exhibits a significant binding affinity to specific kinase targets, which further supports its role as a potential therapeutic agent .
  • Comparative Analysis : When compared to other pyrimidine derivatives like 5-Methyluracil and Thymine, the unique substitution pattern of this compound confers distinct pharmacological properties that warrant further investigation .

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